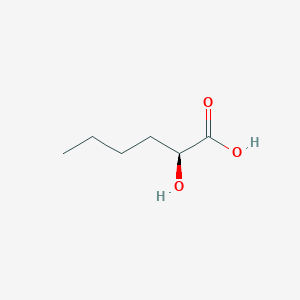

(2S)-2-hydroxyhexanoic acid

Description

Contextualization within Alpha-Hydroxy Acids and Fatty Acid Derivatives

(2S)-2-hydroxyhexanoic acid, also known as (S)-2-hydroxycaproic acid, is classified as an alpha-hydroxy acid (AHA). ontosight.aiwikipedia.org The defining characteristic of an AHA is the presence of a hydroxyl (-OH) group attached to the alpha-carbon, which is the carbon atom immediately adjacent to the carboxyl group (-COOH). wikipedia.org This structural arrangement distinguishes AHAs from other hydroxy acids, such as beta-hydroxy acids, where the functional groups are separated by two carbon atoms. wikipedia.org

The compound is also a derivative of hexanoic acid (also known as caproic acid), a six-carbon saturated fatty acid. nih.govhmdb.ca Therefore, this compound can be described as a hydroxy fatty acid, specifically a medium-chain hydroxy fatty acid. hmdb.ca Hydroxy fatty acids are found widely in nature, including in plants, animal tissues like skin lipids, and microorganisms, where they contribute to the structure and function of complex lipids like ceramides (B1148491). researchgate.netgerli.com The presence of the hydroxyl group imparts distinct physical and chemical properties compared to their non-hydroxylated fatty acid counterparts. wikipedia.org

Table 1: Chemical and Physical Properties of this compound Below is an interactive table detailing the key computed properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₂O₃ | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| CAS Number | 70267-26-4 | nih.gov |

| Synonyms | (S)-2-hydroxyhexanoic acid, L-2-hydroxycaproic acid | nih.gov |

| InChIKey | NYHNVHGFPZAZGA-YFKPBYRVSA-N | nih.gov |

Significance of the (2S) Stereoisomer in Biological and Synthetic Systems

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: this compound and (2R)-2-hydroxyhexanoic acid. ontosight.ai The "(2S)" designation specifies the absolute configuration at the chiral center (the second carbon atom). This stereochemistry is a critical factor influencing the molecule's interactions within biological systems. vulcanchem.com

In biology, enzymes and receptors are themselves chiral, leading to stereoselective interactions where only one enantiomer may bind or be metabolized effectively. vulcanchem.com The specific stereochemistry of hydroxy fatty acids is often crucial for their biological function. nih.govacs.org For example, enzymes involved in metabolic pathways can exhibit high specificity for either the (S) or (R) isomer of a substrate. cymitquimica.com This specificity means that the (2S) isomer can have vastly different biological activity compared to its (2R) counterpart or the racemic mixture (a 50:50 mix of both).

In the realm of chemical synthesis, the stereochemical purity of a starting material is often paramount. The (2S) isomer serves as a valuable chiral building block for the synthesis of more complex organic molecules and natural products. Utilizing a stereochemically defined precursor like this compound allows chemists to construct intricate molecular architectures with precise three-dimensional structures, which is essential in fields like drug development. evitachem.com

Historical Perspectives in this compound Research

Research into alpha-hydroxy acids as a class has a long history, but the focus on specific, stereochemically pure compounds like this compound is a more recent development. Initially, many studies utilized racemic mixtures of 2-hydroxyhexanoic acid. nih.gov The compound itself was identified as a naturally occurring metabolite in various organisms, including animals and bacteria like Streptomyces. ontosight.ainih.govhmdb.ca For instance, it has been detected in normal human blood and amniotic fluid. hmdb.ca

A significant progression in the research history involves the development of methods to produce enantiomerically pure forms of the acid. Early methods often resulted in racemic mixtures, but the advancement of asymmetric synthesis and biocatalysis has enabled the targeted production of the (2S) isomer. ontosight.aigoogle.com Enzymatic synthesis, using specific enzymes like dehydrogenases, has become a key technique for producing either the (R) or (S) isomer with high purity. evitachem.comgoogle.com Concurrently, the evolution of analytical techniques, such as specialized chromatography methods, has been crucial for separating and identifying individual stereoisomers, a task that was previously a significant challenge. nih.govacs.org

Overview of Key Research Areas Pertaining to this compound

Current research on this compound is multifaceted, spanning several key areas of chemistry and biology.

Biocatalysis and Synthesis: A major focus is on the efficient and stereoselective synthesis of the compound. Research explores the use of specific enzymes to produce this compound from various precursors. evitachem.comgoogle.com It is also investigated as a precursor itself in the synthesis of other valuable chemicals, including biodegradable polymers like aliphatic copolyesters and chiral intermediates for pharmaceuticals. ontosight.aichemicalbook.com

Metabolic and Biological Roles: As an endogenous metabolite, its role in biochemical pathways is an active area of study. hmdb.camedchemexpress.com Research has explored its potential biological activities, including antimicrobial and antioxidant properties. ontosight.ai Furthermore, some studies have investigated its potential as a biomarker; for example, elevated levels of 2-hydroxycaproate (B1259514) have been studied in relation to cardiovascular mortality in patients with atherosclerotic disease. abmole.com

Analytical Method Development: The difficulty in separating and analyzing chiral molecules has made the development of robust analytical methods a key research area. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), often involving derivatization, are continuously being refined to accurately quantify the (2S) isomer in complex biological or chemical samples. nih.govresearchgate.net

Table 2: Summary of Key Research Areas The table below summarizes the primary fields of research involving this compound.

| Research Area | Focus | Significance |

| Chemical Synthesis | Use as a chiral building block for complex molecules and polymers. chemicalbook.com | Enables the creation of new materials and potential therapeutic agents with specific stereochemistry. ontosight.ai |

| Biocatalysis | Development of enzyme-based methods for stereoselective production. evitachem.comgoogle.com | Provides greener and more efficient routes to enantiomerically pure compounds compared to traditional chemical synthesis. acs.org |

| Metabolomics | Identification and quantification in biological systems to understand metabolic pathways. hmdb.ca | Can lead to the discovery of new biomarkers for disease and a better understanding of cellular processes. abmole.com |

| Analytical Chemistry | Creation of methods to separate and detect the (2S) enantiomer from its (2R) counterpart. nih.govacs.org | Crucial for quality control in synthesis and for accurately studying its specific biological roles. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHNVHGFPZAZGA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70267-26-4 | |

| Record name | 2-Hydroxyhexanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070267264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYHEXANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W9KLV3ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of 2s 2 Hydroxyhexanoic Acid

Enantiomeric Purity and Control in the Synthesis of (2S)-2-Hydroxyhexanoic Acid

Achieving high enantiomeric purity is paramount for the application of this compound in research and as a chiral building block. Various synthetic strategies have been developed to control the stereochemistry at the C-2 position, primarily relying on biocatalysis and the use of chiral auxiliaries.

Enzymatic methods are highly effective for producing enantiomerically pure α-hydroxy acids. L-lactate dehydrogenases (L-LDH), for example, catalyze the reduction of α-keto acids to the corresponding (S)-α-hydroxy acids with exceptional enantioselectivity. harvard.edu The reduction of 2-oxohexanoic acid using L-LDH provides a direct route to (S)-2-hydroxyhexanoic acid with a predicted high enantiomeric excess (ee), similar to other acids synthesized via this method which regularly achieve >99% ee. harvard.edu

Another powerful biocatalytic approach involves bacterial peroxygenases from the CYP152 family. Specifically, the peroxygenase P450Spα has been shown to hydroxylate hexanoic acid (caproic acid) preferentially at the α-position to yield (S)-2-hydroxyhexanoic acid with excellent enantiomeric purity and high conversion rates. rsc.org Dynamic kinetic resolution, which combines enzymatic resolution with the simultaneous racemization of the unwanted enantiomer, also presents a path to high yields of the desired (S)-enantiomer. smolecule.com

Chemical methods often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, (S)-2-hydroxyhexanoic acid can be synthesized from 2-methylenehexanoyl chloride and the chiral auxiliary L-proline. smolecule.com This multi-step process involves the formation of an amide, followed by a series of reactions that ultimately yield the target compound with high optical purity. smolecule.com

The table below summarizes key findings from various enantioselective synthesis methods.

| Method/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Peroxygenase (P450Spα) | Hexanoic Acid | (S)-2-Hydroxyhexanoic Acid | 95% | ~99% conversion | rsc.org |

| L-Lactate Dehydrogenase (Rabbit Muscle) | 2-Oxopentanoic Acid | (S)-2-Hydroxypentanoic Acid | >99% | - | harvard.edu |

| L-Lactate Dehydrogenase (Rabbit Muscle) | 2-Oxobutanoic Acid | (S)-2-Hydroxybutanoic Acid | >99% | - | harvard.edu |

| Chiral Auxiliary (L-proline) | 2-Methylenehexanoyl chloride | (S)-2-Hydroxyhexanoic Acid | High optical purity | - | smolecule.com |

This interactive table summarizes data on the enantioselective synthesis of (S)-2-hydroxyhexanoic acid and related compounds. Data for related compounds is included to illustrate the efficacy of the methods.

Diastereoselective Reactions and their Application to Hydroxyhexanoic Acid Systems

The chiral center of 2-hydroxyhexanoic acid can influence the formation of new stereocenters in subsequent reactions, a process known as diastereoselection. This is particularly relevant when derivatives of 2-hydroxyhexanoic acid are used as substrates in reactions that generate an additional chiral center, leading to the formation of diastereomers.

A notable example is the aldol (B89426) reaction involving 2-alkoxyhexanals, which can be synthesized from racemic 2-hydroxyhexanoic acid. psu.edu In a study, 2-benzyloxyhexanal was reacted with the bistrimethylsilyl enol ether of methyl acetoacetate (B1235776) in the presence of various Lewis acids. psu.edu The choice of Lewis acid was found to significantly influence the ratio of the resulting diastereomeric aldol products. For instance, the use of titanium tetrachloride (TiCl₄) resulted in a much higher diastereomeric ratio (83:17) compared to boron trifluoride etherate (BF₃·OEt₂), which gave a ratio of 71:29. psu.edu This demonstrates how the existing stereocenter in the hexanal (B45976) derivative, combined with the reaction conditions, directs the stereochemical outcome of the C-C bond formation.

Another sophisticated application of diastereoselectivity is seen in the intramolecular Diels-Alder reaction for the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid. mdpi.com In this strategy, L-proline was used as a chiral tether attached to a sorbic acid derivative. The proline not only induced asymmetry but also controlled the regiochemistry of the cycloaddition of an acylnitroso dienophile, leading to the desired diastereomer in a key stereospecific step. mdpi.com

The results from the aldol reaction study are detailed in the table below.

| Lewis Acid | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| BF₃·OEt₂ | CH₂Cl₂ | 71:29 | 79 | psu.edu |

| TiCl₄ | CH₂Cl₂ | 54:46 | 80 | psu.edu |

| TiCl₄* | CH₂Cl₂ | 83:17 | 71 | psu.edu |

| ZnCl₂ | CH₂Cl₂ | 86:14 | 37 | psu.edu |

*This interactive table shows the effect of different Lewis acids on the diastereoselectivity of the aldol reaction of 2-benzyloxyhexanal. TiCl₄ was added to the aldehyde before the enol ether.

Impact of Stereochemistry on Biological Activity and System Interactions

The three-dimensional structure of molecules is fundamental to their function in biological systems, and the stereochemistry of hydroxy fatty acids (HFAs) is a critical determinant of their activity. nih.govacs.org The specific (S) or (R) configuration at the α-carbon can lead to significantly different interactions with enzymes and receptors, resulting in varied biological outcomes. vulcanchem.com

This principle is clearly illustrated in studies of 2'-hydroxy-ceramides, which are lipids where a 2-hydroxy fatty acid is amide-linked to a sphingoid base. A study involving the synthesis of diastereomers of N-(2'-hydroxyhexanoyl)-sphingosine (2'-OH-C6-Cer) demonstrated a stereospecific profile in their ability to suppress the growth of MCF7 breast carcinoma cells. nih.gov The (2'R)-isomer, derived from (R)-2-hydroxyhexanoic acid, was found to be significantly more potent (IC₅₀ ~8 µM) than the (2'S)-isomer (IC₅₀ ~12 µM), which is derived from the titular (S)-2-hydroxyhexanoic acid. nih.gov Both isomers were more active than the non-hydroxylated C6-ceramide (IC₅₀ ~12µM). nih.gov

While not hexanoic acid, the importance of stereochemistry is also highlighted in other α-hydroxy fatty acids. For example, the stereochemistry of 2-hydroxy palmitic acid is crucial for its role in cellular processes such as glucose uptake and lipogenesis. nih.govacs.org These examples underscore the general principle that the specific configuration of the hydroxyl group in α-HFAs, including this compound, is a key factor governing their biological recognition and function. nih.govacs.org

| Compound | Stereochemistry | Biological Effect | IC₅₀ in MCF7 cells | Reference |

| 2'-OH-C6-Cer | (2'R)-isomer | Growth Suppression | ~8 µM | nih.gov |

| 2'-OH-C6-Cer | (2'S)-isomer | Growth Suppression | ~12 µM | nih.gov |

| C6-Cer | N/A | Growth Suppression | ~12 µM | nih.gov |

| 2'-OH-C6-dhCer | (2'R)-isomer | Growth Suppression | ~8 µM | nih.gov |

| 2'-OH-C6-dhCer | (2'S)-isomer | Growth Suppression | ~12 µM | nih.gov |

This interactive table compares the antiproliferative activity of ceramide derivatives containing either (R)- or (S)-2-hydroxyhexanoic acid moieties.

Biological Roles and Metabolic Pathways of 2s 2 Hydroxyhexanoic Acid

Occurrence and Distribution in Biological Systems

(2S)-2-hydroxyhexanoic acid, also known as L-2-hydroxycaproic acid, is a hydroxy fatty acid that has been identified as a natural metabolite in a diverse range of organisms, from microorganisms to mammals. Its distribution across different biological systems underscores its involvement in fundamental metabolic processes.

This compound as a Natural Metabolite in Microorganisms and Plants

This compound has been reported in various microorganisms and plants. For instance, it has been identified in species such as the bacterium Streptomyces and plants like Aloe africana and Populus tremula nih.gov. The presence of this compound in such a wide array of species suggests its involvement in conserved metabolic pathways. In the context of microorganisms, engineered strains of Pseudomonas putida have been utilized for the biocatalytic synthesis of (R)-2-hydroxyhexanoic acid from glucose, highlighting the metabolic potential within bacteria to produce such compounds nih.gov.

Table 1: Documented Occurrence of 2-Hydroxyhexanoic Acid in Select Organisms

| Kingdom | Species | Common Name | Reference |

|---|---|---|---|

| Bacteria | Streptomyces sp. | Streptomyces | nih.gov |

| Plantae | Aloe africana | African Aloe | nih.gov |

Presence and Significance in Mammalian Systems and Biofluids

In mammalian systems, 2-hydroxyhexanoic acid is recognized as an animal metabolite nih.govnih.govwikipedia.org. It has been detected in various biofluids, indicating its role in normal metabolic processes. Specifically, it has been reported in normal human blood and amniotic fluid nih.govnih.gov. Its presence in these fluids suggests its involvement in fatty acid metabolism and energy production nih.govnih.gov.

Furthermore, elevated levels of 2-hydroxyhexanoic acid have been identified as a significant metabolite in the cerebrospinal fluid (CSF) of patients with meningitis caused by Nocardia species nih.govnih.gov. This finding points to its potential as a biomarker for diagnosing or understanding infections caused by this bacterium nih.gov.

Role in Plant Metabolism and Defense Responses

While direct studies on the role of this compound in plant defense are not extensively detailed, the related compound, hexanoic acid, is a well-documented priming agent for plant defense responses uniprot.org. Hexanoic acid treatment can induce resistance against a broad spectrum of pathogens in various host plants uniprot.org. It primes the plant's defense system, leading to a more rapid and robust response upon pathogen attack. This priming effect involves the activation of both salicylic acid (SA) and jasmonic acid (JA) dependent defense pathways. Given that this compound is a hydroxylated form of hexanoic acid, it is plausible that it may also play a role in plant metabolic and defense signaling pathways, although further research is needed to elucidate its specific functions. Plants have evolved complex chemical defense systems, and metabolites like ginsenosides in Panax species are part of a two-component system that becomes activated upon pathogen attack.

Enzymatic Transformations and Metabolic Fates

The metabolism of this compound involves enzymatic transformations that are crucial for its integration into central metabolic pathways. A key step in its catabolism is its oxidation to the corresponding 2-oxo acid.

Oxidation of this compound to 2-Oxohexanoic Acid

The conversion of this compound to 2-oxohexanoic acid is a critical enzymatic step. This oxidation is catalyzed by a class of enzymes known as (S)-2-hydroxyacid oxidases. These enzymes are FMN-dependent and facilitate the oxidation of various L-2-hydroxy acids to their corresponding keto acids, with the concomitant reduction of oxygen to hydrogen peroxide.

(S)-2-hydroxyacid oxidases (EC 1.1.3.15) are a family of oxidoreductases that catalyze the reaction: (S)-2-hydroxy acid + O₂ ⇌ 2-oxo acid + H₂O₂

This family includes enzymes with varying substrate specificities. In humans, for example, three distinct 2-hydroxy acid oxidases have been identified: HAOX1, HAOX2, and HAOX3. While HAOX1 is most active with the short-chain substrate glycolate (B3277807), HAOX2 shows the highest activity towards the long-chain 2-hydroxypalmitate, and HAOX3 prefers medium-chain substrates like 2-hydroxyoctanoate. This indicates that members of this enzyme family are involved in the oxidation of 2-hydroxy fatty acids of varying chain lengths.

In plants, such as Arabidopsis thaliana, several isoforms of glycolate oxidase (GOX) exist, which are also (S)-2-hydroxyacid oxidases. While these enzymes, including the one encoded by the gene At4g18360 (which has been referred to as GLO4 in some contexts, though GOX3 is the more standard nomenclature for this specific gene in recent literature), are well-characterized for their high affinity towards glycolate and L-lactate, their specific activity on longer-chain 2-hydroxy acids like this compound is not as extensively documented. However, research on other plant (L)-2-hydroxyacid oxidases, such as lHAOX2 from Arabidopsis, has shown intermediate activity with 2-hydroxyhexanoic acid. This suggests that while some isoforms may specialize in short-chain substrates as part of photorespiration, others are likely involved in the metabolism of medium and long-chain 2-hydroxy acids derived from fatty acid or amino acid catabolism. The specific role and substrate preference of GLO4/GOX3 towards this compound in vivo requires further investigation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Oxohexanoic acid |

| (S)-2-Hydroxyacid Oxidases |

| GLO4 |

| Hexanoic acid |

| Salicylic acid |

| Jasmonic acid |

| Glycolate |

| L-lactate |

| 2-hydroxypalmitate |

| 2-hydroxyoctanoate |

| Ginsenosides |

| (R)-2-hydroxyhexanoic acid |

| Glucose |

| FMN |

Enzyme Kinetics and Substrate Specificity for this compound

The metabolism of this compound is handled by specific oxidoreductases that exhibit distinct substrate preferences. One key enzyme is the (S)-2-hydroxy-acid oxidase (EC 1.1.3.15), a flavoprotein containing FMN as a cofactor, which catalyzes the oxidation of (S)-2-hydroxy acids into their corresponding 2-oxo acids, with the concomitant reduction of oxygen to hydrogen peroxide. wikipedia.org

Enzymes from various species have been shown to act on 2-hydroxyhexanoate, demonstrating a specificity for medium to long-chain substrates. For instance, the peroxisomal (S)-2-hydroxyacid oxidase from Arabidopsis thaliana (GLO4) displays intermediate activity with 2-hydroxyhexanoate, while showing its highest activity with the longer-chain 2-hydroxydodecanoate. uniprot.org Conversely, the 2-Hydroxyacid oxidase 2 (Hao2) from rats also effectively catalyzes the oxidation of 2-hydroxyhexanoate among other medium and long-chain hydroxy acids. uniprot.org Kinetic data for rat Hao2 with similar substrates highlight its efficiency, although specific Km values for 2-hydroxyhexanoate are not detailed in the available literature. uniprot.org

Another critical enzyme in a related pathway is 2-hydroxyacyl-CoA lyase 1 (HACL1), which acts on the coenzyme A derivative of the acid. Substrate competition studies have confirmed that both the 2-hydroxy group and the CoA-ester function are essential for a molecule to be a substrate for HACL1. physoc.org This indicates a high degree of specificity for the activated form of 2-hydroxy fatty acids.

| Enzyme | Organism | Substrate(s) | Relative Activity / Kinetic Parameter | Reference |

|---|---|---|---|---|

| (S)-2-hydroxyacid oxidase (Hao2) | Rattus norvegicus (Rat) | 2-hydroxyhexanoate, 2-hydroxyoctanoate, 2-hydroxyhexadecanoate | kcat = 0.99 s⁻¹ (for L-2-hydroxyoctanoate) kcat = 0.34 s⁻¹ (for L-2-hydroxyhexadecanoate) | uniprot.org |

| Peroxisomal (S)-2-hydroxyacid oxidase (GLO4) | Arabidopsis thaliana | 2-hydroxyhexanoate, 2-hydroxydodecanoate, (S)-lactate | Intermediate activity with 2-hydroxyhexanoate; highest with 2-hydroxydodecanoate. | uniprot.org |

| 2-Hydroxyacyl-CoA Lyase 1 (HACL1) | Human / Rat | 2-hydroxy long chain fatty acyl-CoAs | The 2-hydroxy moiety and CoA-ester function are obligatory for substrate binding. | physoc.org |

Connections to Fatty Acid Catabolism and Alpha-Oxidation Pathways

This compound is catabolized through the alpha-oxidation pathway, a process that removes a single carbon from the carboxyl end of a fatty acid. medchemexpress.com This pathway is particularly important for the breakdown of 2-hydroxy and 3-methyl-branched fatty acids within the peroxisomes. physoc.orgqmul.ac.uk

The established catabolic route proceeds as follows:

Activation : this compound is first activated to its coenzyme A thioester, (2S)-2-hydroxyhexanoyl-CoA. This step is a prerequisite for recognition by the subsequent enzyme in the pathway.

Cleavage : The activated (2S)-2-hydroxyhexanoyl-CoA serves as a substrate for the thiamine pyrophosphate-dependent enzyme, 2-hydroxyacyl-CoA lyase (HACL1). physoc.org This enzyme catalyzes the cleavage of the carbon-carbon bond between the first and second carbons. researchgate.net

Products : The reaction yields two products: formyl-CoA (a one-carbon unit) and a fatty aldehyde with one less carbon than the original substrate, which in this case would be pentanal. physoc.org The formyl-CoA is subsequently broken down into formate and eventually carbon dioxide. researchgate.net The resulting aldehyde can be further oxidized to a carboxylic acid (pentanoic acid), which can then enter the beta-oxidation pathway for complete catabolism. medchemexpress.com

This pathway demonstrates a direct link between the metabolism of 2-hydroxy fatty acids and the central fatty acid catabolic machinery of the cell.

Intermediary Roles in Engineered Biosynthetic Routes

This compound and its derivatives have been identified as valuable intermediates in engineered metabolic pathways designed for the microbial production of specialty chemicals and monomers for bioplastics.

Engineered biosynthetic pathways have been developed to convert L-lysine into valuable difunctional alkanes. In these routes, 6-amino-2-hydroxyhexanoic acid, a derivative of this compound, serves as a key intermediate. One such pathway involves the conversion of L-lysine to 6-amino-2-oxohexanoic acid, which is then reduced to 6-amino-2-hydroxyhexanoic acid. This intermediate can be further processed to produce 6-aminocaproic acid, a precursor to nylon-6. lookchem.com The synthesis of various 6-amino-2-substituted hexanoic acids has been achieved starting from lysine, utilizing the triflate of 6-amino-2-hydroxyhexanoic acid as a versatile synthon. nih.gov

The principles of metabolic engineering are being applied to create microbial cell factories for the sustainable production of difunctional alkanes like adipic acid and 1,6-hexamethylenediamine (HMDA), which are important industrial monomers. nih.govnih.gov While some pathways from lysine to HMDA proceed through intermediates like 2-keto-7-aminoheptanoic acid, other related pathways utilize hydroxy acid intermediates. nih.gov For example, engineered Escherichia coli strains have been developed to convert 6-hydroxyhexanoic acid, an isomer of the subject compound, into adipic acid. nih.gov This demonstrates the feasibility of using microorganism-mediated pathways to transform hydroxyhexanoic acids into difunctional alkanes. The role of 6-amino-2-hydroxyhexanoic acid as an intermediate in pathways originating from lysine further solidifies its importance in engineered routes for producing valuable difunctional molecules. lookchem.com

Functional Significance in Biological Processes

While direct evidence for the functional roles of this compound is still emerging, studies on its derivatives and related molecules suggest potential significance in modulating key biological processes.

Modulatory Effects on Enzymatic Activity and Signal Transduction

There is compelling evidence that derivatives of closely related hydroxyhexanoic acids can modulate the activity of critical enzymes involved in signal transduction. A significant finding is the development of a novel, orally active inhibitor of Angiotensin-Converting Enzyme (ACE) derived from (S)-6-amino-2-hydroxyhexanoic acid. lookchem.com The compound, (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, demonstrates that the 6-amino-2-hydroxyhexanoic acid scaffold can be used to design potent enzyme inhibitors. lookchem.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure, making this finding highly significant.

Furthermore, the broader class of hydroxycarboxylic acids has been shown to interact with G-protein coupled receptors (GPCRs), a major family of signaling receptors. For example, the hydroxycarboxylic acid receptor 2 (HCAR2) is the target for niacin, a lipid-lowering drug. pdbj.org Although 2-hydroxyhexanoic acid has not been identified as a specific ligand for these receptors, this establishes a precedent for molecules of this class to act as signaling molecules, initiating downstream cellular responses. pdbj.orgnih.gov

Potential Antimicrobial Activities of Hydroxyhexanoic Acid Derivatives

Research has demonstrated the antimicrobial properties of hexanoic acid and its derivatives against various pathogens. In particular, hexanoic acid has been investigated as an alternative to traditional bactericides for managing plant diseases. For instance, its efficacy against copper-tolerant strains of Xanthomonas perforans, the causative agent of bacterial spot of tomato, has been evaluated.

In vitro experiments have shown that hexanoic acid exhibits significant antibacterial activity. It was found to have a lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) compared to copper sulfate. mdpi.com Specifically, the MIC and MBC for hexanoic acid were 512 mg/L and 1024 mg/L, respectively, while copper sulfate required higher concentrations of 1024 mg/L and 2048 mg/L. mdpi.com Furthermore, hexanoic acid demonstrated rapid bactericidal effects, achieving this activity within one hour at concentrations of 512 and 1024 mg/L. mdpi.com

The antimicrobial potential extends to other derivatives as well. Studies on fatty acids have indicated that chain length is a crucial factor, with lauric acid (C12) being the most inhibitory saturated fatty acid against gram-positive organisms. nih.gov Moreover, various hydroxamic acid derivatives have been synthesized and screened for their biological activities, showing a wide spectrum of antibacterial and antifungal properties. jocpr.com For example, methyl fatty hydroxamic acids and their metal complexes have shown strong antimicrobial activity against both gram-positive and gram-negative bacteria, as well as yeasts. chalcogen.ro

| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) | Minimum Bactericidal Concentration (MBC) (mg/L) | Target Organism |

|---|---|---|---|

| Hexanoic Acid | 512 | 1024 | Xanthomonas perforans |

| Copper Sulfate | 1024 | 2048 | Xanthomonas perforans |

Antioxidant Properties and Cellular Protection Mechanisms

Certain derivatives of hydroxyhexanoic acid have demonstrated notable antioxidant activities. An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has been shown to possess good in vitro antioxidant activity. nih.gov This compound also exhibited dose-dependent lipid-lowering activity in in vivo experiments. nih.gov

Further investigation revealed that a cyclized derivative of this compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, displayed an even better lipid-lowering and antioxidant profile than the parent compound. nih.gov This suggests that structural modifications to the hydroxyhexanoic acid backbone can enhance its protective properties. While direct studies on the antioxidant capacity of this compound are limited, the activity of these related compounds points to a potential role for this class of molecules in mitigating oxidative stress. Additionally, the related compound 6-hydroxyhexanoic acid has been shown to improve inflammation in obese mice by inhibiting pro-inflammatory cytokines, an action often linked to combating oxidative stress. researchgate.net

Role in Urea Cycle and Ammonia Detoxification (for related (S)-6-Amino-2-hydroxyhexanoic acid)

The related compound, (S)-6-Amino-2-hydroxyhexanoic acid, is structurally linked to pathways crucial for ammonia detoxification. This compound is considered a derivative of ornithine, an amino acid that plays a pivotal role in the urea cycle. lookchem.com The urea cycle is the primary metabolic pathway for converting highly toxic ammonia into urea, a less toxic substance that can be safely excreted from the body. wikipedia.org

This cycle occurs predominantly in the liver and is essential for preventing the accumulation of ammonia, which can be detrimental to the central nervous system. wikipedia.orgnih.gov Ornithine is a key intermediate in this cycle; it combines with carbamoyl phosphate to form citrulline, and is regenerated at the end of the cycle when arginine is cleaved to form urea. wikipedia.org Given that (S)-6-Amino-2-hydroxyhexanoic acid is a derivative of ornithine, it is implicated in this vital process of ammonia detoxification. lookchem.com In conditions such as liver disease where the capacity for urea synthesis is diminished, alternative organs like skeletal muscle become important for ammonia detoxification, a process in which branched-chain amino acids can play a role. nih.gov

Advanced Analytical Methodologies for 2s 2 Hydroxyhexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For (2S)-2-hydroxyhexanoic acid, both gas and liquid chromatography are employed, often coupled with mass spectrometry for definitive identification.

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxyl and hydroxyl groups, exhibits low volatility and is prone to thermal degradation. To overcome these limitations, derivatization is a mandatory step to increase its volatility and thermal stability, making it amenable to GC analysis. thermofisher.cnsemanticscholar.org

The most common derivatization strategy is silylation, which replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. semanticscholar.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are frequently used for this purpose. uoguelph.ca The resulting di-TMS derivative of 2-hydroxyhexanoic acid is significantly more volatile and produces sharp, symmetrical chromatographic peaks. uoguelph.ca

Following separation on a GC column, typically a non-polar phase like a 5% phenyl 95% dimethylpolysiloxane, the eluting derivative enters the mass spectrometer. oup.com Electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. This method is highly sensitive and allows for the quantification of this compound in complex biological samples like plasma or tissue extracts. shimadzu.comnih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS) |

| Incubation | 37°C for 30 minutes |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial 60°C (1 min hold), ramp at 10°C/min to 320°C |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-600 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound in their native form. The key to separating enantiomers such as (2S)- and (2R)-2-hydroxyhexanoic acid is the use of a chiral stationary phase (CSP). nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® AD-H), are widely and successfully used for the resolution of racemic hydroxy acids. nih.govnih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695) is typically used. chromatographyonline.com Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine (B46881) for basic analytes) are often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com By carefully optimizing the mobile phase composition, baseline separation of the this compound enantiomers can be achieved. nih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 150 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 20-25°C |

| Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Expected Elution | Baseline resolution of (2R) and (2S) enantiomers |

Capillary Gas-Liquid Chromatography (GLC) offers another robust method for the chiral analysis of this compound. Similar to standard GC-MS, this technique requires derivatization. However, for chiral separations, the key component is the use of a capillary column coated with a chiral stationary phase.

Modified cyclodextrins are the most effective and widely used CSPs in chiral GC. gcms.cztum.dechromatographyonline.com These are cyclic oligosaccharides that have been derivatized, for example with alkyl or acyl groups, to enhance their enantioselective properties. scispace.com A column such as one coated with a perpentylated β-cyclodextrin derivative can effectively resolve the enantiomers of derivatized hydroxy acids. scispace.com

For analysis, the this compound is typically converted into a more volatile derivative, such as a trifluoroacetylated methyl ester. scispace.com The derivatized enantiomers interact differently with the chiral cyclodextrin (B1172386) cavities of the stationary phase, leading to different retention times and enabling their separation and quantification. The degree of separation is highly dependent on the column temperature, with lower temperatures generally providing better resolution. gcms.cz

| Parameter | Condition |

|---|---|

| Analyte Derivatization | Trifluoroacetylation (TFA) of the hydroxyl group |

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm ID) with a derivatized cyclodextrin CSP (e.g., perpentylated β-cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature | Isothermal analysis at a low temperature (e.g., 90-120°C) is often optimal for resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic and Spectrometric Characterization in Biological Matrices

While chromatography excels at separation, spectroscopy and spectrometry are indispensable for structural elucidation and direct analysis within complex biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for identifying and quantifying metabolites in biological fluids and tissues. nih.gov It requires minimal sample preparation and provides a wealth of structural information. In metabolomics studies, ¹H NMR is often used to obtain a comprehensive profile of small molecules present in a sample.

For this compound, the ¹H NMR spectrum provides distinct signals for the protons in its structure. The proton on the carbon bearing the hydroxyl group (C2) typically appears as a multiplet around 4.0 ppm. The terminal methyl group (C6) protons resonate upfield around 0.9 ppm, while the methylene (B1212753) protons (C3, C4, C5) produce overlapping signals in the 1.3-1.7 ppm region.

To resolve signal overlap, two-dimensional (2D) NMR experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are employed. HSQC correlates protons with their directly attached carbon atoms, providing a more definitive assignment of signals.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 4.02 | 75.14 |

| C3-H₂ | 1.62 - 1.70 | 36.32 - 36.42 |

| C4-H₂ | ~1.31 | 24.54 |

| C5-H₂ | ~1.31 | 29.33 |

| C6-H₃ | 0.88 | 15.92 |

Data sourced from PubChem CID 99824. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. waters.com This makes it a valuable tool for high-throughput metabolite profiling.

In DART MS, the sample, which can be a liquid spot on a specialized mesh or a solid surface, is introduced into a stream of heated, metastable helium gas. waters.comvscht.cz The metastable helium atoms ionize atmospheric water molecules, which then protonate the analyte molecules (positive-ion mode) or facilitate deprotonation (negative-ion mode). For a carboxylic acid like this compound, analysis in negative-ion mode would be expected to produce a prominent deprotonated molecule [M-H]⁻ at m/z 131.0. nih.gov

The resulting ions are then guided into the mass spectrometer for mass analysis. The entire process takes only a few seconds per sample. While DART MS does not provide the separative power of chromatography, its speed and ease of use make it an excellent screening tool for quickly assessing the presence of this compound and other metabolites in large batches of biological samples. vscht.cz

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive or Negative |

| Ionizing Gas | Helium |

| Gas Temperature | 200 - 400°C |

| Sample Introduction | Automated sampler with sample mesh/card |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Expected Ion for 2-Hydroxyhexanoic Acid | [M-H]⁻ at m/z 131.0 (Negative Mode) |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of metabolites, including this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition.

For a compound like this compound, with a molecular formula of C₆H₁₂O₃, the theoretical monoisotopic mass is 132.07864425 atomic mass units. hmdb.ca HRMS analysis would yield a high-resolution mass measurement of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). This precise mass measurement is critical for distinguishing this compound from other isomeric compounds that have the same nominal mass but different elemental formulas.

The process of structural elucidation using HRMS typically involves the following steps:

Accurate Mass Measurement: The instrument measures the mass-to-charge ratio (m/z) of the parent ion with high precision.

Elemental Formula Generation: Software uses this accurate mass to generate a list of possible elemental compositions. Given the known biological context of the sample, the formula C₆H₁₂O₃ can be confidently assigned. hmdb.canih.gov

Tandem MS (MS/MS) Fragmentation: The isolated parent ion is fragmented, and the resulting product ions are also measured with high mass accuracy. The fragmentation pattern provides crucial information about the molecule's structure. For this compound, characteristic fragments would include losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group, helping to confirm the presence and arrangement of these functional groups.

By combining the accurate mass of the parent ion with the precise masses of its fragment ions, HRMS provides unequivocal evidence to confirm the structure of this compound and differentiate it from isomers.

Method Development and Validation for this compound Detection

Optimization of Derivatization Procedures for Enhanced Sensitivity

The detection of short-chain fatty acids like this compound can be challenging due to their low ionization efficiency in mass spectrometry and poor retention in reversed-phase liquid chromatography. Chemical derivatization is a key strategy employed to overcome these limitations by modifying the molecule to improve its analytical properties. nih.gov The primary goals of derivatization in this context are to increase detection sensitivity and improve chromatographic performance. researchgate.net

Several derivatization strategies can be applied to the carboxylic acid and hydroxyl functional groups of this compound. Optimization involves selecting the appropriate reagent and reaction conditions to achieve maximum yield and sensitivity. For instance, derivatization can significantly enhance the detection sensitivity of fatty acids, in some cases by as much as 1000-fold compared to traditional analysis methods. mdpi.com

A common approach for enhancing detection in liquid chromatography-mass spectrometry (LC-MS) is to introduce a permanently charged or easily ionizable moiety to the molecule. nih.gov For gas chromatography-mass spectrometry (GC-MS), derivatization is used to increase the volatility of the analyte. nih.gov

Below is an interactive table summarizing potential derivatization reagents and their applications for enhancing the sensitivity of this compound detection.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Principle of Enhancement |

| 2-picolylamine (PA) | Carboxylic Acid | LC-MS/MS | Introduces a highly basic picolylamino group, which readily protonates for enhanced positive-mode ESI-MS detection. nih.gov |

| Girard's Reagent T (GT) | Carboxylic Acid | LC-MS/MS | Adds a quaternary ammonium (B1175870) group, creating a permanently charged derivative that ionizes efficiently in positive-mode ESI-MS. mdpi.com |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Carboxylic Acid, Hydroxyl | GC-MS | Replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability for GC analysis. nih.gov |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | LC-MS/MS | Adds a charged moiety to the hydroxyl group, which can improve ionization efficiency for MS detection. |

The optimization process involves adjusting parameters such as reagent concentration, reaction time, temperature, and catalyst to ensure complete derivatization, thereby maximizing the analytical signal and ensuring method reproducibility.

Use of this compound as an Internal Standard in Metabolomics

In quantitative metabolomics, internal standards (IS) are crucial for correcting analytical variance introduced during sample preparation, injection, and analysis. iroatech.com An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector, typically a mass spectrometer.

A stable isotope-labeled version of this compound, such as this compound-¹³C₆ or this compound-D₁₁, would be an excellent internal standard for metabolomic analyses. These labeled standards have nearly identical chemical and physical properties to the endogenous (unlabeled) compound. iroatech.com This ensures they behave similarly during extraction, derivatization, and chromatography. researchgate.net

However, because they contain heavier isotopes, they have a higher mass and can be differentiated from the endogenous analyte by the mass spectrometer. The key functions of using a stable isotope-labeled internal standard like this compound include:

Correction for Sample Loss: It accounts for any loss of analyte during sample preparation and extraction steps.

Normalization of Matrix Effects: It helps to correct for ion suppression or enhancement in the mass spectrometer source, which can vary between different biological samples. iroatech.com

Improved Quantitative Accuracy: By calculating the ratio of the analyte signal to the internal standard signal, more precise and accurate quantification can be achieved. iroatech.com

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for achieving the highest level of accuracy and precision in metabolomics studies. iroatech.comresearchgate.net

Biotechnological and Research Applications of 2s 2 Hydroxyhexanoic Acid

Role as a Chemical Building Block in Advanced Organic Synthesis

The unique stereochemistry and functional groups of (2S)-2-hydroxyhexanoic acid make it a valuable chiral building block in the synthesis of more complex molecules. Its hydroxyl and carboxylic acid moieties provide reactive sites for a variety of chemical transformations, enabling the construction of intricate molecular architectures with high stereochemical control.

Precursor for Pharmaceutical Compounds

While direct use of this compound as a precursor for a specific marketed drug is not extensively documented in publicly available literature, its structural motif is of significant interest in pharmaceutical synthesis. A closely related compound, 2-keto-6-hydroxyhexanoic acid, is a key precursor in the biocatalytic synthesis of (S)-6-hydroxynorleucine, an important intermediate for the antihypertensive drug Vanlev. nih.gov The synthesis involves a reductive amination of the keto acid, highlighting the utility of such 6-carbon scaffolds in creating pharmaceutically active compounds. nih.gov The chiral nature of these building blocks is crucial, as the biological activity of many drugs is dependent on their stereochemistry. acs.org

Synthesis of Complex Organic Molecules and Natural Products

Chiral carboxylic acids like this compound are fundamental starting materials in the total synthesis of natural products. osaka-u.ac.jpdiva-portal.org The principles of retrosynthetic analysis often identify such small, enantiomerically pure molecules as key fragments for constructing larger, more complex targets. nih.gov Although a specific total synthesis employing this compound as a key building block is not prominently featured in the reviewed literature, the strategy of using chiral pool molecules, including various hydroxy acids, is a cornerstone of modern organic synthesis. diva-portal.org These building blocks allow for the introduction of specific stereocenters, which is critical for achieving the correct three-dimensional structure of the target natural product. osaka-u.ac.jp

Applications in Polymer Science and Biomaterials

The ability of this compound to be polymerized into polyesters offers significant opportunities in the development of biodegradable materials. These polymers are part of the broader family of polyhydroxyalkanoates (PHAs), which are known for their environmental compatibility.

Poly(2-hydroxyalkanoic acid)s as Biodegradable Materials

Poly(2-hydroxyalkanoic acid)s, including poly(2-hydroxyhexanoic acid), are a class of biodegradable polyesters. nih.govresearchgate.net These materials can be broken down by microorganisms, making them an attractive alternative to conventional non-biodegradable plastics. nih.gov The biodegradation of these polymers is often initiated by extracellular PHA depolymerases secreted by microbes, which hydrolyze the ester bonds. nih.gov Copolymers containing 3-hydroxyhexanoate (B1247844) units have been shown to be biodegradable in both anaerobic sludge and aerobic seawater conditions. nih.govelsevierpure.com The rate and extent of biodegradation are influenced by the polymer's chemical structure, crystallinity, and the specific microbial environment. nih.gov

Manipulating Hydrolytic Degradation Behavior of Polymers Derived from (DL)-2-Hydroxyhexanoic Acid

Research into the hydrolytic degradation of polymers derived from 2-hydroxyhexanoic acid provides insights into how their stability and degradation profiles can be controlled. A study on the polycondensation of (DL)-2-hydroxyhexanoic acid and other DL-2-hydroxyalkanoic acids revealed that the length of the side chain significantly affects the polymer's degradation rate. osaka-u.ac.jp

In this study, the hydrolytic degradation of various poly(DL-2-hydroxyalkanoic acid)s was investigated at 37°C. The degradation rate, as monitored by the decrease in the degree of polymerization (DP), followed the order: poly(DL-lactic acid) (PLA) > poly(DL-2-hydroxydecanoic acid) (PDA) > poly(DL-2-hydroxybutanoic acid) (PBA) > poly(DL-2-hydroxyhexanoic acid) (PHA). osaka-u.ac.jp This indicates that poly(DL-2-hydroxyhexanoic acid) has a slower hydrolytic degradation rate compared to PLA and PDA under these conditions. This difference in degradation behavior is attributed to factors such as inter-chain interactions and the steric hindrance of the side chains. osaka-u.ac.jp Such findings are crucial for designing biomaterials with tailored degradation times for specific applications.

Table 1: Hydrolytic Degradation of Poly(DL-2-hydroxyalkanoic acid)s at 37°C

| Polymer | Monomer Unit | Relative Degradation Rate (Monitored by DP) |

|---|---|---|

| Poly(DL-lactic acid) (PLA) | DL-lactic acid | Fastest |

| Poly(DL-2-hydroxydecanoic acid) (PDA) | DL-2-hydroxydecanoic acid | Fast |

| Poly(DL-2-hydroxybutanoic acid) (PBA) | DL-2-hydroxybutanoic acid | Slow |

| Poly(DL-2-hydroxyhexanoic acid) (PHA) | DL-2-hydroxyhexanoic acid | Slowest |

Data sourced from a study on the hydrolytic degradation of substituted poly(DL-lactic acid)s. osaka-u.ac.jp

Research Tool in Biochemistry and Molecular Biology

This compound and its related compounds serve as valuable tools for research in biochemistry and molecular biology, primarily due to their presence in biological systems and their ability to interact with enzymes.

As an endogenous metabolite, 2-hydroxyhexanoic acid has been identified in human blood and amniotic fluid. hmdb.canih.gov Its presence in biological fluids makes it a relevant molecule for metabolic profiling studies. hmdb.ca For instance, it has been noted as a significant metabolite in the cerebrospinal fluid of patients with Nocardia infections, suggesting its potential as a biomarker. nih.gov In metabolomics research, authenticated standards of metabolites like this compound are essential for the accurate identification and quantification of molecules in complex biological samples. ebi.ac.uk

Furthermore, derivatives of hydroxy acids are utilized to study enzyme mechanisms and active sites. For example, in a study on poly(hydroxyalkanoate)-degrading bacteria, the active site of an extracellular poly(3-hydroxyoctanoic acid) depolymerase was investigated. While this study did not use this compound directly, it exemplifies the approach of using specific substrates and their analogs to probe enzyme function, a principle that can be extended to enzymes that may interact with 2-hydroxyhexanoic acid. nih.gov The stereospecificity of enzymes means that the (S)-enantiomer can be used to investigate the chiral recognition properties of enzyme active sites.

Investigating Enzyme Mechanisms and Protein Synthesis

The unique structure of this compound, featuring a hydroxyl group on the alpha-carbon adjacent to the carboxylic acid, makes it a valuable tool for investigating enzyme mechanisms. Alpha-hydroxy acids can serve as substrates or inhibitors for various enzymes, providing insights into their active site topology and catalytic processes. While specific studies focusing exclusively on this compound are limited, the broader class of α-hydroxy acids has been utilized to probe enzyme kinetics and specificity. For instance, the stereochemistry of the hydroxyl group in the (S) configuration can influence its interaction with stereospecific enzymes, allowing researchers to elucidate the structural requirements for substrate binding and turnover.

In the field of protein synthesis, there is growing interest in the incorporation of non-canonical amino acids and other building blocks to create novel peptides and proteins with enhanced or unique properties. Research has demonstrated that both alpha and beta-hydroxy acids can participate in the formation of depsipeptides, which are polymers containing both ester and amide bonds. nih.gov The inclusion of alpha-hydroxy acids like this compound can influence the folding and stability of the resulting polypeptide chains. nih.gov This opens up possibilities for using this compound in synthetic biology and protein engineering to generate biomaterials with tailored functionalities. The study of how ribosomes accommodate and process such alternative monomers can also shed light on the fundamental mechanisms of protein translation. acs.org

Studying Metabolic Pathways and Cellular Functions

This compound is recognized as an animal metabolite, indicating its participation in endogenous metabolic pathways. hmdb.canih.govebi.ac.uk It is classified as a medium-chain fatty acid derivative and is involved in fatty acid metabolism. hmdb.cafoodb.ca Metabolomics studies have identified 2-hydroxyhexanoic acid in various biological fluids and tissues, suggesting its role as a biomarker for certain physiological or pathological states. hmdb.ca For example, its presence in cerebrospinal fluid has been investigated in the context of neurological conditions. hmdb.ca

As a metabolic intermediate, this compound can be used as a probe to study cellular functions. By introducing isotopically labeled this compound into cell cultures or animal models, researchers can trace its metabolic fate and identify the enzymes and pathways that act upon it. This approach can help to unravel complex metabolic networks and understand how they are regulated. The cellular uptake and metabolism of fatty acids are crucial for energy homeostasis, and studying the transport and utilization of medium-chain hydroxy fatty acids like this compound can provide valuable information on these processes. researchgate.net

Development of Novel Therapeutic Strategies

The development of novel therapeutic strategies often involves the identification of bioactive small molecules that can modulate disease-related pathways. While this compound is not yet a therapeutic agent, its structural relatives, the short-chain fatty acids (SCFAs) and other hydroxycarboxylic acids, have shown significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. nih.govnih.govbevital.nosemanticscholar.orgresearchgate.net These compounds are known to interact with specific G-protein coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs) and hydroxycarboxylic acid receptors (HCAs), which are involved in regulating immune responses and metabolic processes. nih.govbevital.noresearchgate.net

Given its structural similarity to known ligands of these receptors, this compound represents a candidate for investigation as a modulator of these signaling pathways. Pharmacological screening of this compound and its derivatives could lead to the discovery of new lead compounds for drug development. Its chiral nature also allows for the exploration of stereospecific interactions with therapeutic targets, potentially leading to more potent and selective drugs with fewer side effects.

Exploration of Antibacterial and Anti-inflammatory Potentials

The exploration of the antibacterial and anti-inflammatory properties of this compound is a promising area of research. While direct studies on this specific compound are not extensively documented, evidence from related molecules suggests its potential in these therapeutic areas.

Antibacterial Potential: The broader class of fatty acids, including hexanoic acid, has demonstrated antibacterial activity against various pathogens. frontiersin.org The mechanism of action is often attributed to the disruption of the bacterial cell membrane. Alpha-hydroxy acids can also exhibit antimicrobial properties. The specific stereochemistry of this compound may influence its efficacy and spectrum of activity against different bacterial species. Further research is warranted to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a range of clinically relevant bacteria.

Anti-inflammatory Potential: Short-chain fatty acids are well-known for their anti-inflammatory effects, which are mediated through the activation of receptors like FFAR2 and FFAR3 on immune cells, leading to the downregulation of pro-inflammatory cytokines. nih.govnih.govbevital.nosemanticscholar.orgresearchgate.net Furthermore, a study on 6-hydroxyhexanoic acid, a structural isomer, has shown its ability to suppress pro-inflammatory cytokine production. biorxiv.org These findings provide a strong rationale for investigating the anti-inflammatory potential of this compound. It is plausible that this compound could modulate immune cell function and reduce inflammation, making it a potential therapeutic candidate for inflammatory conditions.

Future Research Directions and Challenges in 2s 2 Hydroxyhexanoic Acid Studies

Unraveling Undiscovered Metabolic Pathways and Enzymes

A fundamental challenge in the study of (2S)-2-hydroxyhexanoic acid lies in the complete elucidation of its metabolic pathways. While it is known to be an animal and microbial metabolite, the precise enzymatic reactions governing its synthesis and degradation are not fully understood.

Future Research Focus:

Biosynthesis: Future research should focus on identifying the specific enzymes responsible for the stereoselective synthesis of this compound. The enzyme fatty acid 2-hydroxylase (FA2H) is known to catalyze the 2-hydroxylation of long-chain fatty acids, producing (R)-2-hydroxy fatty acids. Investigating whether a similar or novel hydroxylase with a preference for medium-chain fatty acids and S-stereoselectivity exists is a critical next step.

Degradation: The primary route for the degradation of 2-hydroxy fatty acids is believed to be α-oxidation, a process that removes one carbon at a time. Detailed studies are needed to confirm the specific enzymes and subcellular compartments involved in the α-oxidation of this compound. Understanding the regulation of these pathways will provide insights into the physiological roles of this metabolite.

Metabolic Flux: A significant area for future investigation is the determination of the metabolic flux of this compound within different tissues and under various physiological and pathological conditions. This will help to understand its role in cellular metabolism and its potential as a biomarker.

Key Challenges:

Identifying and characterizing novel enzymes with high substrate specificity and stereoselectivity.

Reconstructing the complete metabolic network of this compound, including its interactions with other metabolic pathways.

Developing methods to accurately measure the in vivo kinetics of its synthesis and degradation.

Advancements in Stereoselective Synthesis for Industrial Scale-Up

The production of enantiomerically pure this compound is crucial for its application in biomedical and material sciences. However, scaling up stereoselective synthesis from the laboratory to an industrial level presents significant hurdles.

Future Research Focus:

Biocatalysis: Exploring and engineering novel enzymes or whole-cell biocatalysts for the efficient and highly stereoselective production of this compound is a promising avenue. This could involve screening for new microbial enzymes or using protein engineering to improve the activity and selectivity of existing ones.

Asymmetric Chemical Synthesis: Developing more efficient and cost-effective asymmetric chemical synthesis routes is another important research direction. This includes the design of novel chiral catalysts that are robust, recyclable, and can operate under mild reaction conditions.

Process Optimization: Research into optimizing reaction conditions, downstream processing, and purification methods is essential to improve yields, reduce costs, and minimize the environmental impact of the production process.

Key Challenges:

Achieving high enantiomeric excess (>99%) at an industrial scale.

The high cost and potential toxicity of some chemical catalysts.

The complexity of separating the desired enantiomer from a racemic mixture.

Ensuring the stability and activity of biocatalysts under industrial process conditions.

Comprehensive Elucidation of Biological Mechanisms and Targets

While 2-hydroxy fatty acids are known to be components of sphingolipids and have been implicated in various biological processes, the specific mechanisms of action and cellular targets of this compound remain largely unknown.

Future Research Focus:

Cellular Signaling: Investigating the role of this compound as a signaling molecule is a key area for future research. Fatty acids can act as second messengers and modulators of various signaling pathways. Studies should explore its potential to interact with and modulate the activity of proteins such as kinases, phosphatases, and transcription factors.

Membrane Biology: Research is needed to understand how the incorporation of this compound into complex lipids, such as ceramides (B1148491) and other sphingolipids, affects the biophysical properties of cell membranes, including fluidity and the formation of lipid rafts.

Pharmacological Effects: Given that other 2-hydroxy fatty acids have shown anti-proliferative and anti-cancer properties, future studies should systematically evaluate the pharmacological effects of this compound on various cell types and in animal models of disease.

Key Challenges:

Identifying the specific protein receptors or binding partners of this compound.

Distinguishing the direct effects of the free fatty acid from those of its metabolites or the complex lipids into which it is incorporated.

The lack of specific molecular tools and probes to study the in vivo function of this particular enantiomer.

Development of Novel Analytical Techniques for In Vivo Quantification

Accurate and sensitive quantification of this compound in biological samples is essential for understanding its metabolism and biological function. The development of advanced analytical techniques is crucial to overcome the challenges associated with its in vivo measurement.

Future Research Focus:

Chiral Separation Methods: There is a need for the development of more robust and efficient chiral separation techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) with chiral stationary phases, for the baseline separation of (2S)- and (2R)-2-hydroxyhexanoic acid.

Hyphenated Techniques: The application and refinement of hyphenated techniques, such as GC-mass spectrometry (MS) and LC-MS, will be critical for the sensitive and specific quantification of this compound in complex biological matrices like blood, urine, and tissues.

In Vivo Imaging: A long-term goal is the development of non-invasive in vivo imaging techniques that can visualize and quantify the distribution and dynamics of this compound in living organisms.

Key Challenges:

The low endogenous concentrations of this compound in biological samples.

Matrix effects from other lipids and metabolites that can interfere with the analysis.

The need for specialized and often expensive instrumentation and chiral columns.

The development of appropriate internal standards for accurate quantification.

Expanding Applications in Biomedical and Material Sciences

The unique chemical structure of this compound makes it a valuable building block for the synthesis of novel biomaterials and therapeutics.

Future Research Focus:

Biodegradable Polymers: A significant area of research is the incorporation of this compound as a monomer into polyhydroxyalkanoates (PHAs) and other biodegradable polyesters. This could lead to the development of new biomaterials with tailored physical and degradation properties for applications in tissue engineering, such as scaffolds for bone and cartilage repair, and for creating sutures and wound dressings.

Drug Delivery Systems: The properties of PHAs containing (2S)-2-hydroxyhexanoate could be exploited for the development of controlled drug delivery systems. The rate of drug release could potentially be modulated by the monomer composition and the crystallinity of the polymer.

Therapeutic Potential: Further investigation into the direct therapeutic applications of this compound or its derivatives is warranted, particularly in areas where other 2-hydroxy fatty acids have shown promise, such as in cancer therapy.

Key Challenges:

Q & A

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of (2S)-2-hydroxyhexanoic acid?

The compound’s purity can be confirmed via H-NMR (consistent with structural data) and melting point analysis (60–62°C) . Mass spectrometry provides precise mass verification (132.07900 Da), while chiral HPLC or polarimetry ensures stereochemical integrity due to its defined stereocenter .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store the powder at -20°C for 3 years or 4°C for 2 years . Solutions in DMSO or water should be aliquoted and stored at -80°C for 6 months or -20°C for 1 month to prevent degradation. Avoid repeated freeze-thaw cycles .

Q. What are the optimal solubility conditions for this compound in in vitro assays?

The compound is highly soluble in DMSO and water (≥100 mg/mL or ~756 mM), making these solvents ideal for stock solutions. However, verify saturation limits empirically, as solubility may vary with temperature or pH .

Advanced Research Questions

Q. What methodological considerations are critical when designing receptor binding assays involving this compound?

Use competitive fluorescence-based assays (e.g., mPRα binding studies) with concentration-response analysis (0.1–100 µM). Include structural analogs (e.g., 2-hydroxybutyric acid) as negative controls, as they lack receptor interaction due to missing functional groups . Limit solvent concentrations to ≤0.1% to avoid nonspecific effects .

Q. How can researchers resolve contradictions between its endogenous presence in biofluids and lack of activity in receptor assays?

Discrepancies may arise from stereochemical specificity or metabolic conversion. Compare (2S) and (2R) enantiomers in binding assays and use ¹³C-labeled compounds for metabolic tracing. Validate physiological relevance via LC-MS/MS to quantify nM–µM concentrations in cerebrospinal fluid or serum .

Q. What experimental strategies investigate its role in microbial pathogenesis, such as Nocardia infections?

Perform transcriptomic profiling of Nocardia cultures supplemented with the compound to identify upregulated virulence genes . Develop bacterial knock-out models targeting hydroxyacid dehydrogenases to study metabolic dependency. Use in vivo models with pharmacokinetic analysis to account for host metabolite clearance .

Q. How does solvent choice impact crystallization and polymer synthesis applications?

For copolymer synthesis (e.g., polyhydroxyalkanoates), supercritical CO₂ enhances solvation and monomer incorporation control . Optimize crystallization using mixed solvents (e.g., water:ethanol gradients) to improve crystal lattice formation for X-ray diffraction studies of stereoregular polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.